molecular formula C9H10O2 B112057 2-Hydroxy-3,6-dimethylbenzaldehyde CAS No. 1666-04-2

2-Hydroxy-3,6-dimethylbenzaldehyde

Cat. No. B112057
CAS RN: 1666-04-2
M. Wt: 150.17 g/mol
InChI Key: WTHUWXPBPNTSHJ-UHFFFAOYSA-N
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Patent
US06358995B1

Procedure details

To 200 ml of a solution of 17.4 g of 3,6-dimethylsalicylaldehyde in N,N-dimethyformamide were added 32 g of anhydrous potassium carbonate and 17.8 ml of bromoacetaldehyde diethyl acetal. The resulting mixture was stirred at 150° C. for 2.5 hours, cooled to room temperature by allowing to stand, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography to give 23.4 g of an ether. This ether was dissolved in 120 ml of acetic acid. The resulting solution was refluxed under nitrogen stream for 8 hours, cooled to room temperature by allowing to stand, and poured into a saturated aqueous solution of sodium bicarbonate. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The resulting crude product was washed with hexane to give 7.8 g of the title compound as a pale yellow solid.
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:4]([CH:5]=O)[C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].[CH2:18]([O:20]C(OCC)CBr)[CH3:19].C(=O)(O)[O-].[Na+]>CN(C)C=O.C(O)(=O)C.CCOCC>[CH3:10][C:7]1[C:4]2[CH:5]=[C:19]([CH:18]=[O:20])[O:11][C:3]=2[C:2]([CH3:1])=[CH:9][CH:8]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
17.4 g
Type
reactant
Smiles
CC1=C(C(C=O)=C(C=C1)C)O
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 150° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give 23.4 g of an ether
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed under nitrogen stream for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The resulting crude product was washed with hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=CC=C(C2=C1C=C(O2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.